molecular formula C8H11FO3 B2865447 2-fluoro-2-(4-oxocyclohexyl)aceticacid CAS No. 2418729-38-9

2-fluoro-2-(4-oxocyclohexyl)aceticacid

Cat. No.: B2865447
CAS No.: 2418729-38-9
M. Wt: 174.171
InChI Key: UPOYVRHXCLMYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-2-(4-oxocyclohexyl)aceticacid is an organic compound with the molecular formula C8H11FO3. This compound is characterized by the presence of a fluoro group and a cyclohexyl ring with a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(4-oxocyclohexyl)aceticacid typically involves the fluorination of 2-(4-oxocyclohexyl)acetic acid. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(4-oxocyclohexyl)aceticacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-2-(4-oxocyclohexyl)aceticacid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-2-(4-oxocyclohexyl)aceticacid involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Oxocyclohexyl)acetic acid: Lacks the fluoro group, making it less reactive in certain chemical reactions.

    2-Fluoroacetic acid: Lacks the cyclohexyl ring, resulting in different chemical properties and applications.

Uniqueness

2-fluoro-2-(4-oxocyclohexyl)aceticacid is unique due to the presence of both the fluoro group and the cyclohexyl ring with a ketone functional group

Properties

IUPAC Name

2-fluoro-2-(4-oxocyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5,7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOYVRHXCLMYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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